
5-((Butylthio)methyl)-5-ethylbarbituric acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-((Butylthio)methyl)-5-ethylbarbituric acid is a barbiturate derivative that has garnered interest in various fields of scientific research. Barbiturates are a class of drugs that act as central nervous system depressants and are used for their sedative and anesthetic properties. This particular compound is characterized by the presence of a butylthio group attached to the methyl position and an ethyl group at the 5-position of the barbituric acid core.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-((Butylthio)methyl)-5-ethylbarbituric acid typically involves the reaction of barbituric acid with butylthiol and ethyl halides under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reactions.
-
Step 1: Formation of the Butylthio Intermediate
- React butylthiol with a suitable alkylating agent (e.g., methyl iodide) in the presence of a base to form the butylthio intermediate.
- Reaction conditions: Room temperature, solvent (e.g., ethanol), and a base (e.g., sodium hydroxide).
-
Step 2: Alkylation of Barbituric Acid
- React the butylthio intermediate with barbituric acid in the presence of an ethylating agent (e.g., ethyl bromide) to form this compound.
- Reaction conditions: Elevated temperature, solvent (e.g., dimethylformamide), and a base (e.g., potassium carbonate).
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis.
Analyse Chemischer Reaktionen
Types of Reactions
5-((Butylthio)methyl)-5-ethylbarbituric acid undergoes various chemical reactions, including:
Oxidation: The butylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl groups in the barbituric acid core can be reduced to form alcohols.
Substitution: The ethyl and butylthio groups can be substituted with other alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used under mild conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used under anhydrous conditions.
Substitution: Alkyl halides or aryl halides are used in the presence of a base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of alcohols.
Substitution: Formation of new alkyl or aryl derivatives.
Wissenschaftliche Forschungsanwendungen
5-((Butylthio)methyl)-5-ethylbarbituric acid has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of other barbiturate derivatives and heterocyclic compounds.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its sedative and anesthetic properties, as well as its potential use in the treatment of neurological disorders.
Industry: Used in the development of pharmaceuticals and as a chemical intermediate in various industrial processes.
Wirkmechanismus
The mechanism of action of 5-((Butylthio)methyl)-5-ethylbarbituric acid involves its interaction with the central nervous system. The compound binds to the gamma-aminobutyric acid (GABA) receptors, enhancing the inhibitory effects of GABA and leading to sedation and anesthesia. The butylthio and ethyl groups contribute to the compound’s lipophilicity, allowing it to cross the blood-brain barrier more effectively.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Phenobarbital: A widely used barbiturate with similar sedative properties.
Thiopental: A barbiturate used for induction of anesthesia.
Secobarbital: A barbiturate with hypnotic properties.
Uniqueness
5-((Butylthio)methyl)-5-ethylbarbituric acid is unique due to the presence of the butylthio group, which imparts distinct chemical and pharmacological properties. This modification enhances its lipophilicity and potentially alters its interaction with biological targets compared to other barbiturates.
Eigenschaften
CAS-Nummer |
67050-71-9 |
|---|---|
Molekularformel |
C11H18N2O3S |
Molekulargewicht |
258.34 g/mol |
IUPAC-Name |
5-(butylsulfanylmethyl)-5-ethyl-1,3-diazinane-2,4,6-trione |
InChI |
InChI=1S/C11H18N2O3S/c1-3-5-6-17-7-11(4-2)8(14)12-10(16)13-9(11)15/h3-7H2,1-2H3,(H2,12,13,14,15,16) |
InChI-Schlüssel |
HVGGYULICYSPRC-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCSCC1(C(=O)NC(=O)NC1=O)CC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




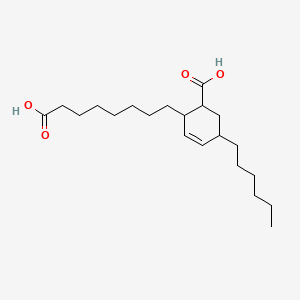
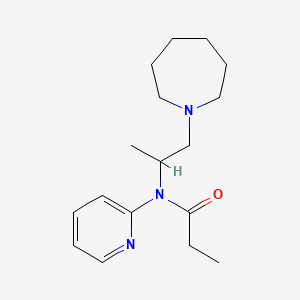
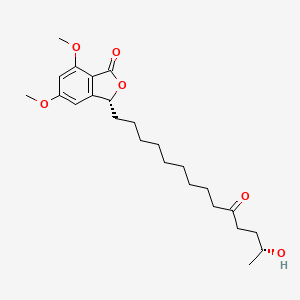
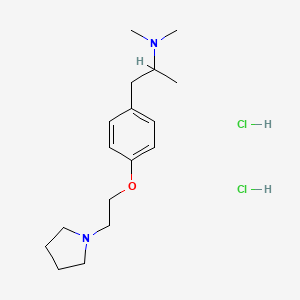






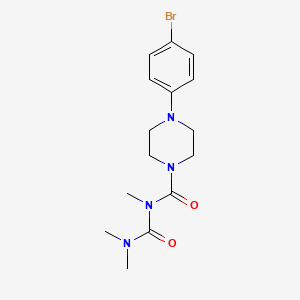
![N,N-diethyl-4-[(3-fluorophenyl)-piperidin-4-ylidenemethyl]benzamide](/img/structure/B12765172.png)
